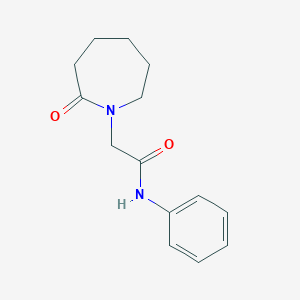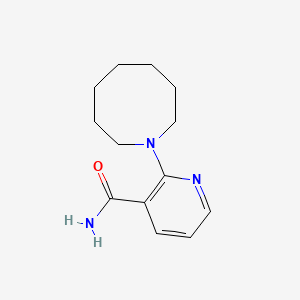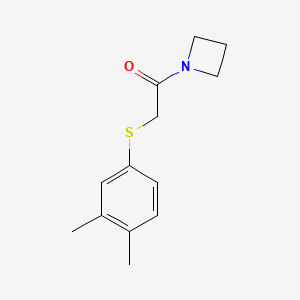
1-(Azetidin-1-yl)-2-(4-fluorophenyl)sulfanylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azetidin-1-yl)-2-(4-fluorophenyl)sulfanylethanone is a chemical compound that has gained considerable attention in the field of scientific research due to its potential applications in various fields. This compound is also known as AFSE and is a member of the sulfonamide class of compounds. AFSE has been found to exhibit various biological activities, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of AFSE is believed to involve the inhibition of enzymes involved in various biological processes. The compound has been found to bind to the active site of enzymes, thereby preventing their normal functioning. AFSE has also been shown to interact with various cellular signaling pathways, leading to its biological effects.
Biochemical and Physiological Effects:
AFSE has been found to exhibit several biochemical and physiological effects. The compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. AFSE has also been found to possess antioxidant activity by scavenging free radicals and preventing oxidative damage. The compound has been shown to possess antimicrobial activity against several bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AFSE has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. AFSE has also been found to exhibit potent biological activities, making it a promising candidate for the development of new drugs. However, the compound also has some limitations, including its low solubility in water and the potential for toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on AFSE. One potential area of research is the development of new drugs based on the compound's biological activities. AFSE could also be further studied for its potential applications in the treatment of various diseases, including Alzheimer's disease, cancer, and infectious diseases. Additionally, future research could focus on improving the synthesis and purification methods for AFSE, as well as investigating its potential toxicity and pharmacokinetics.
Métodos De Síntesis
The synthesis of AFSE involves the reaction of 4-fluorobenzene sulfonamide with ethyl 2-bromoacetate, followed by the addition of sodium azide and subsequent reduction with lithium aluminum hydride. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
AFSE has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been found to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. AFSE has also been shown to possess anti-inflammatory, antioxidant, and antimicrobial activities.
Propiedades
IUPAC Name |
1-(azetidin-1-yl)-2-(4-fluorophenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNOS/c12-9-2-4-10(5-3-9)15-8-11(14)13-6-1-7-13/h2-5H,1,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLYGVRNCSSGKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)CSC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-[(4-fluorophenyl)sulfanyl]ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,5-dimethylbenzamide](/img/structure/B7474337.png)





![3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7474392.png)